2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Overview
Description
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas, palladium on carbon (Pd/C), potassium permanganate (KMnO4), and chromium trioxide (CrO3). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride: A closely related compound with a similar structure but different substitution pattern on the pyridine ring.
Piperidine derivatives: A broad class of compounds that share the piperidine ring structure and exhibit diverse chemical and biological properties.
Uniqueness
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylpyridine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCCLATDVINKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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